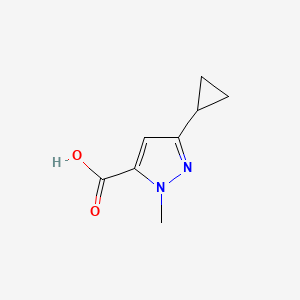
3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid
Cat. No. B1351639
Key on ui cas rn:
957500-07-1
M. Wt: 166.18 g/mol
InChI Key: WAVQQDWWBUEGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08946234B2
Procedure details


A solution, cooled to 0° C., of 100 mg (0.60 mmol) of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid in 5 ml of acetic acid is admixed with 173 mg (1.08 mmol) of bromine and afterstirred overnight at room temperature. Acetic acid and bromine are drawn off on a rotary evaporator and the solid residue is washed with cyclohexane and a small amount of diethyl ether. This gives 69.0 mg of 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (47%) as a yellowish solid.
Quantity
100 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4]2[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[N:6]([CH3:12])[N:5]=2)[CH2:3][CH2:2]1.[Br:13]Br>C(O)(=O)C>[Br:13][C:8]1[C:4]([CH:1]2[CH2:2][CH2:3]2)=[N:5][N:6]([CH3:12])[C:7]=1[C:9]([OH:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C1=NN(C(=C1)C(=O)O)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
173 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Acetic acid and bromine are drawn off on a rotary evaporator
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid residue is washed with cyclohexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC=1C(=NN(C1C(=O)O)C)C1CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
